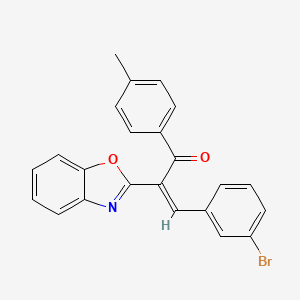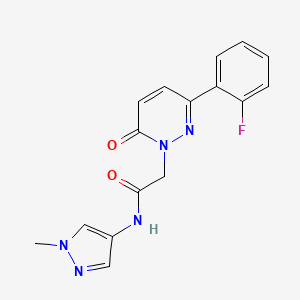![molecular formula C18H17NO5 B12167830 Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12167830.png)
Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone involves multiple steps. One common method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF), followed by desilylation with tetrabutylammonium fluoride (TBAF) . Industrial production methods often involve similar multi-step synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions: Reagents like N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride for deprotonation are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone can be compared with other benzofuran derivatives and furan-containing compounds:
Similar Compounds: 2-Furan-2-yl-2-morpholin-4-yl-ethylamine, 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C18H17NO5/c20-14-3-4-15-17(12(14)10-19-5-8-22-9-6-19)13(11-24-15)18(21)16-2-1-7-23-16/h1-4,7,11,20H,5-6,8-10H2 |
InChI Key |
OCABLKQAZCNYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12167748.png)
![propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12167762.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B12167770.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12167772.png)
![Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B12167780.png)

![{3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12167793.png)
![N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12167797.png)
![N'-[(Z)-biphenyl-4-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12167802.png)
![Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester](/img/structure/B12167807.png)

![4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12167817.png)
![N-[4-(acetylamino)phenyl]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12167820.png)

